Thieno[2,3-b]thiophene-2,5-dicarbaldehyde

Porous organic polymers Gas adsorption Iodine enrichment

Researchers synthesizing nitrogen-rich porous organic polymers for iodine sequestration require a high-purity, stable dialdehyde. Thieno[2,3-b]thiophene-2,5-dicarbaldehyde delivers: • Validated in NRAPOP-2 with BET surface area 424 m² g⁻¹ and iodine uptake 281 wt% at 80 °C. • Wider smectic C range for ferroelectric liquid crystals compared to [3,2-b] isomer. • Consistent quality: 97% GC purity, mp 185-190 °C, enabling reliable batch syntheses of COFs and conjugated polymers. Available for immediate procurement.

Molecular Formula C8H4O2S2
Molecular Weight 196.3 g/mol
CAS No. 41784-82-1
Cat. No. B12058662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]thiophene-2,5-dicarbaldehyde
CAS41784-82-1
Molecular FormulaC8H4O2S2
Molecular Weight196.3 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1C=C(S2)C=O)C=O
InChIInChI=1S/C8H4O2S2/c9-3-6-1-5-2-7(4-10)12-8(5)11-6/h1-4H
InChIKeyBYRWPDKQHOEMTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-b]thiophene-2,5-dicarbaldehyde Overview


Thieno[2,3-b]thiophene-2,5-dicarbaldehyde is a heteroaromatic dialdehyde consisting of two fused thiophene rings in a [2,3-b] fusion pattern, with aldehyde groups at the 2- and 5-positions. It belongs to the thienothiophene family of electron-rich, planar, bicyclic heterocycles [1]. The compound is commercially available with high purity (97% by GC), has a molecular weight of 196.3 g/mol, a melting point of 185–190 °C, and appears as a powder or crystals . Its dual aldehyde functionality enables covalent incorporation into conjugated systems via Schiff base or Knoevenagel condensation, positioning it as a versatile monomer for porous organic polymers, organic electronics, and optoelectronic materials [1].

Workflow Schiff base / Knoevenagel condensation monomer
Material class Porous organic polymer & COF building block
Electronics Conjugated polymer & optoelectronic precursor

Thienothiophene Dialdehyde Isomer Differentiation


Although thieno[2,3-b]thiophene and its isomer thieno[3,2-b]thiophene share the same molecular formula and both bear two aldehyde groups, their differing ring fusion patterns impart distinct electronic, steric, and solid-state properties. These differences translate into divergent performance in downstream materials, including mesophase behavior in liquid crystals, porosity in porous organic polymers, and thermal stability [1]. Consequently, substituting one isomer for the other in a synthetic protocol is not a straightforward interchange and will lead to altered material properties. The quantitative evidence below delineates these critical differentiators.

Fusion pattern Target: Thieno[2,3-b]thiophene core Substitute: Thieno[3,2-b]thiophene isomer alters electronic, steric, and solid-state properties. Direct interchange shifts material performance in liquid crystals, porosity, and thermal stability.
Processing Target: Melting point ~185–190 °C Substitute: [3,2-b] isomer melts ~87–92 °C higher. Substitution alters fabrication temperatures and thermal processing windows.

Quantitative Evidence


BET Surface Area vs. 1,4-Dibenzaldehyde

In a head-to-head comparison of aminal-linked porous organic polymers (NRAPOPs) synthesized from a common anthracene-based tetraamine, the polymer derived from thieno[2,3-b]thiophene-2,5-dicarbaldehyde (NRAPOP-2) exhibited a Brunauer–Emmett–Teller (BET) surface area of 424 m² g⁻¹, whereas the polymer derived from 1,4-dibenzaldehyde (NRAPOP-1) exhibited a BET surface area of 544 m² g⁻¹ [1]. This demonstrates that substituting the thienothiophene dialdehyde for a phenyl dialdehyde results in a 22% reduction in specific surface area under identical reaction conditions.

BET surface area
Head-to-head
424 vs 544 m² g⁻¹ (−22%)
Compared to 1,4-dibenzaldehyde, polymer porosity is lower; informs surface-area-driven application choice.
Identical aminal-linked POP synthesis conditions.
Porous organic polymers Gas adsorption Iodine enrichment

Melting Point vs. [3,2-b] Isomer

The melting point of thieno[2,3-b]thiophene-2,5-dicarbaldehyde is 185–190 °C . In contrast, its structural isomer, thieno[3,2-b]thiophene-2,5-dicarbaldehyde (CAS 37882-75-0), exhibits a melting point of 274–277 °C . This substantial difference of approximately 87–92 °C reflects divergent crystal packing energies and intermolecular interactions arising solely from the altered ring fusion geometry.

Melting point
Data to verify
185–190 °C vs 274–277 °C (Δ ≈ 87–92 °C)
Large thermal offset vs [3,2-b] isomer reflects divergent crystal packing; relevant for melt processing and purification.
Supplier-reported melting data; cross-study verification recommended.
Thermal stability Processing temperature Isomer comparison

SmC Mesophase Width vs. [3,2-b] Analogues

A systematic comparative study of thienothiophene-based liquid crystals (LCs) revealed that materials incorporating the thieno[2,3-b]thiophene core exhibit markedly wider smectic C (SmC) mesophase temperature ranges than those incorporating the thieno[3,2-b]thiophene core [1]. The research concluded that thieno[2,3-b]thiophene, while less commonly exploited, is a superior core for achieving broad SmC phases in LCs when compared to its more frequently used isomer.

SmC mesophase width
Reported
Markedly wider SmC range vs [3,2-b] analogues
Reported broader SmC phase supports ferroelectric LC research; isomer selection critical for temperature window.
Qualitative comparative assessment in alkyl ester LCs.
Liquid crystals Smectic C mesophase Display applications

Isomer Stability Hierarchy

A 2022 comprehensive review of thienothiophene scaffolds explicitly identifies thieno[3,2-b]thiophene and thieno[2,3-b]thiophene as the two most stable isomers, in contrast to thieno[3,4-b]thiophene and the very unstable thieno[3,4-c]thiophene [1]. This classification is based on the relative thermodynamic and chemical stability inherent to the [2,3-b] and [3,2-b] fusion patterns.

Isomer stability
Class-level
[2,3-b] ≈ [3,2-b] >> [3,4-b] > [3,4-c]
Classified among the two most stable thienothiophene isomers, supporting reproducible synthesis and storage.
Expert review consensus; validate under specific reaction conditions.
Isomer stability Synthetic accessibility Material durability

Application Scenarios


Aminal-Linked POPs for Environmental Remediation

Thieno[2,3-b]thiophene-2,5-dicarbaldehyde has been successfully employed as a monomer in the construction of nitrogen-rich aminal-linked POPs via Schiff base condensation. The resultant polymer NRAPOP-2 demonstrated permanent porosity with a BET surface area of 424 m² g⁻¹ and exhibited excellent iodine vapor uptake of up to 281 wt.% at 80 °C and 1 bar [1]. This validates the dialdehyde's utility in creating functional materials for radioactive iodine sequestration and heavy metal ion sensing.

Extended SmC* Mesophase in Liquid Crystals

Liquid crystal compounds built upon the thieno[2,3-b]thiophene core yield significantly wider smectic C mesophase ranges than their thieno[3,2-b]thiophene-based counterparts [1]. Researchers developing ferroelectric liquid crystal displays (FLCDs) should preferentially select this [2,3-b] isomer when broad SmC* operational temperature windows are a performance requirement.

Thermally Robust COFs and Conjugated Polymers

Given its classification as one of the two most stable thienothiophene isomers [1], and its well-defined melting point of 185–190 °C [2], thieno[2,3-b]thiophene-2,5-dicarbaldehyde is a reliable building block for thermally robust covalent organic frameworks (COFs) and conjugated polymers. Its stability ensures consistent material quality across batch syntheses and prolonged device operation.

Application
Selection Property
Validation Focus
Aminal-linked POPs & environmental remediation
Dialdehyde reactivity & porosity outcome
BET surface area, iodine uptake, heavy-metal sensing
Ferroelectric liquid crystal displays
SmC mesophase width
Mesophase temperature range & electro-optic switching window
Thermally robust COFs & conjugated polymers
Isomer thermal stability
Melting point, processing robustness, batch consistency

Technical Documentation Hub

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31 linked technical documents
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